Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Glutaminase inhibition Cancer metabolism GAC/GLS1

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 333410-74-5) is a synthetic small molecule (C₁₅H₁₆N₄O₄S, MW 348.38) comprising a 4-amino-6-hydroxypyrimidine core linked via a sulfanylacetyl bridge to an ethyl 4-aminobenzoate moiety. The compound has been catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL3769544) and BindingDB (BDBM50150658), where it is annotated as a ligand for human kidney-type glutaminase (GAC/GLS1).

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 333410-74-5
Cat. No. B2736147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
CAS333410-74-5
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
InChIInChI=1S/C15H16N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)17-13(21)8-24-15-18-11(16)7-12(20)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H3,16,18,19,20)
InChIKeyVBXXUIACEQHQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 333410-74-5): Structural Identity and Procurement Baseline


Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (CAS 333410-74-5) is a synthetic small molecule (C₁₅H₁₆N₄O₄S, MW 348.38) comprising a 4-amino-6-hydroxypyrimidine core linked via a sulfanylacetyl bridge to an ethyl 4-aminobenzoate moiety . The compound has been catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL3769544) and BindingDB (BDBM50150658), where it is annotated as a ligand for human kidney-type glutaminase (GAC/GLS1) [1]. It belongs to the broader class of pyrimidine-thioether-benzoate conjugates, a scaffold explored for diverse pharmacological activities including enzyme inhibition and receptor modulation .

Why Generic Pyrimidine-Thioether Substitution Fails: Evidence-Guided Selection of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate


Within the pyrimidine-thioether-benzoate chemotype, seemingly minor structural modifications produce large-magnitude shifts in target engagement and physicochemical properties that render simple substitution unreliable. The 4-amino-6-hydroxypyrimidine head group of the title compound confers a distinct hydrogen-bond donor/acceptor topology absent in the des-amino analog ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate , while the ethyl ester terminus yields logP and solubility properties divergent from the corresponding carboxylic acid, (4-amino-6-hydroxypyrimidin-2-ylsulfanyl)acetic acid (CAS 66902-63-4, MW 201.2) [1]. Furthermore, the para-substitution pattern of the benzoate ester differentiates the title compound from ortho-substituted regioisomers such as methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate . These structural distinctions translate into quantifiable differences in biochemical activity, as evidenced by the compound's weak glutaminase C (GAC) inhibition (IC₅₀ > 5,000 nM), which stands in stark contrast to potent GAC inhibitors such as CB-839 (IC₅₀ 23–28 nM) [2] and BPTES (IC₅₀ 160–3,300 nM) .

Product-Specific Quantitative Evidence Guide: Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate vs. Closest Analogs


Glutaminase C (GAC) Inhibitory Potency: A >31-Fold Weaker Profile Than BPTES Defines the Compound as a Negative Control or Scaffold-Hopping Intermediate

In a recombinant human GAC biochemical assay, the title compound inhibited GAC with an IC₅₀ of >5,000 nM [1]. By comparison, the prototypical allosteric GLS1 inhibitor BPTES exhibits IC₅₀ values ranging from 160 nM to 3,300 nM depending on assay conditions , while the clinical-stage inhibitor CB-839 (Telaglenastat) achieves IC₅₀ values of 23–28 nM [2] and UPGL00004 reaches 29 nM . The >31-fold weaker GAC inhibition relative to the least potent literature value for BPTES positions the title compound outside the potency range required for pharmacological GAC inhibition, making it a candidate for use as a negative control compound or as a starting scaffold for medicinal chemistry optimization rather than as a functional GAC probe.

Glutaminase inhibition Cancer metabolism GAC/GLS1 Allosteric inhibitor

Hydrogen-Bond Donor Topology: 4-Amino-6-Hydroxypyrimidine Head Group Differentiates Target Compound from Des-Amino Analog Ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

The title compound possesses a 4-amino-6-hydroxypyrimidine head group (hydrogen-bond donors: –NH₂ at C4, –OH at C6; acceptors: pyrimidine N1, N3, C4-NH₂, C6–OH, C2–S, amide carbonyl), whereas the closest des-amino analog, ethyl 4-({[(4-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, lacks the C4 amino substituent and instead presents a 4-hydroxypyrimidine (6-oxo-1H-pyrimidine) tautomeric system with a different H-bond donor/acceptor pattern . This structural difference alters the number and spatial orientation of hydrogen-bond donors: the title compound provides an additional –NH₂ donor at the pyrimidine 4-position, enabling a distinct interaction fingerprint with biological targets that possess complementary H-bond acceptor motifs in the binding pocket.

Hydrogen bonding Structure-activity relationship Pyrimidine SAR Molecular recognition

Ester vs. Carboxylic Acid: Ethyl Ester Terminus Confers Divergent logP and Solubility Relative to (4-Amino-6-hydroxypyrimidin-2-ylsulfanyl)acetic Acid

The title compound terminates in an ethyl benzoate ester, whereas the corresponding carboxylic acid analog, (4-amino-6-hydroxypyrimidin-2-ylsulfanyl)acetic acid (CAS 66902-63-4), terminates in a free carboxylic acid group [1]. ACD/Labs Percepta-predicted logP for closely related ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is 4.18 , while the carboxylic acid analog (MW 201.2, C₆H₇N₃O₃S) is expected to have a substantially lower logP due to the ionizable –COOH group, resulting in markedly different solubility and membrane permeability profiles. Although direct experimental logP comparison data are not available for these exact compounds, the ester-to-acid transformation is a well-established determinant of lipophilicity, with ethyl esters typically exhibiting 1–3 log units higher logP than their corresponding carboxylic acids [2].

Lipophilicity Physicochemical properties Solubility logP Permeability

Para-Substitution Regiochemistry: Ortho vs. Para Benzoate Ester Positioning Defines Molecular Shape Complementarity

The title compound features a para-substituted ethyl benzoate (ester at the 4-position of the phenyl ring), whereas a documented ortho-substituted analog, methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, places the ester at the 2-position . This regiochemical difference alters the relative orientation of the ester carbonyl and the amide linkage, producing distinct molecular shapes and dipole moments that can affect target binding. In the absence of direct comparative target-engagement data between these regioisomers, the para-substitution pattern of the title compound is expected to confer a more linear molecular topology (ester and amide vectors approximately parallel), whereas the ortho-substituted analog would adopt a bent conformation due to steric proximity between the ester and amide groups.

Regiochemistry Molecular shape Substitution pattern Target complementarity

ChEMBL/BindingDB Annotation: Single-Target Biochemical Profiling Differentiates the Title Compound from Multi-Target Pyrimidine Derivatives

According to the ChEMBL and BindingDB databases, the title compound (CHEMBL3769544 / BDBM50150658) has a single annotated bioactivity target: human kidney-type glutaminase (GAC), with an IC₅₀ > 5,000 nM [1]. In contrast, many polysubstituted pyrimidine-thioether derivatives exhibit multi-target activity profiles spanning antimicrobial, anticancer, and enzymatic targets [2]. This limited bioactivity annotation may indicate that the title compound has been screened in a focused manner rather than in broad panels, providing users with a compound whose known target interaction space is narrowly defined—an advantage when seeking to minimize confounding polypharmacology in mechanistic studies.

Bioactivity annotation Target selectivity ChEMBL BindingDB Chemical probe

Recommended Application Scenarios for Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Based on Quantitative Evidence


Negative Control for Glutaminase C (GAC) High-Throughput Screening Campaigns

With a confirmed GAC IC₅₀ > 5,000 nM [1], the title compound can serve as a rigorously defined negative control in HTS assays targeting GAC/GLS1. Unlike vehicle (DMSO) controls, it provides a chemically matched inactive compound that accounts for any nonspecific effects of the pyrimidine-thioether-benzoate scaffold. This is particularly valuable when benchmarking hit thresholds against potent inhibitors such as CB-839 (IC₅₀ 23–28 nM) [2] or BPTES (IC₅₀ 160–3,300 nM) .

Scaffold-Hopping Starting Point for GLS1 Inhibitor Medicinal Chemistry

The 4-amino-6-hydroxypyrimidine core linked via a sulfanylacetyl bridge to an ethyl 4-aminobenzoate represents a structurally distinct chemotype from the thiadiazole-based BPTES/CB-839/UPGL00004 series [1]. Although the title compound itself is a weak GAC inhibitor, its unique hydrogen-bond donor topology (two pyrimidine donors: –NH₂ and –OH) [2] may serve as a fragment-growing or scaffold-hopping starting point for developing novel allosteric GLS1 inhibitors with differentiated IP and resistance profiles.

Physicochemical Comparator for Ester-vs-Acid Structure–Property Relationship (SPR) Studies

The ethyl ester terminus of the title compound (predicted logP ~4.18 for the structurally analogous 4,6-dimethylpyrimidin-2-yl ethyl ester) [1] contrasts sharply with the lower logP of the corresponding carboxylic acid analog, (4-amino-6-hydroxypyrimidin-2-ylsulfanyl)acetic acid (MW 201.2, CAS 66902-63-4) [2]. This pair is suitable for systematic SPR studies examining the impact of esterification on solubility, permeability, and cellular uptake within a constant pyrimidine-thioether scaffold.

Regiochemical Probe for Para- vs. Ortho-Substituted Benzoate Conjugates

The para-substituted benzoate of the title compound provides a linear molecular topology distinct from the bent conformation of ortho-substituted analogs such as methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate [1]. This regioisomer pair can be employed to interrogate the role of molecular shape in target binding, particularly for biological targets with deep, sterically constrained binding pockets where only the linear para isomer can achieve productive engagement.

Quote Request

Request a Quote for Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.